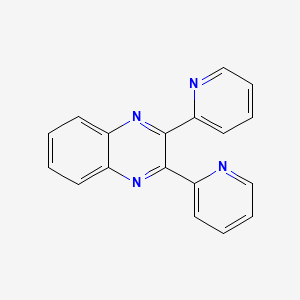

2,3-Bis(2-pyridyl)quinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dipyridin-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4/c1-2-8-14-13(7-1)21-17(15-9-3-5-11-19-15)18(22-14)16-10-4-6-12-20-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLTYNYTHFEGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177870 | |

| Record name | NSC 97037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23309-74-2 | |

| Record name | 2,3-Bis(2-pyridyl)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023309742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 97037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(2-pyridyl)quinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54B398VV93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,3 Bis 2 Pyridyl Quinoxaline

Established Synthetic Pathways for 2,3-Bis(2-pyridyl)quinoxaline Parent Compound

The creation of the this compound scaffold is primarily achieved through well-understood chemical reactions, which can be broadly categorized into cyclocondensation and catalytic routes.

Cyclocondensation Approaches

The most fundamental and widely utilized method for synthesizing the quinoxaline (B1680401) ring system is the cyclocondensation reaction. This approach involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of the parent this compound, this specifically entails the condensation of o-phenylenediamine (B120857) with di-2-pyridylglyoxal (also known as 2,2'-pyridil). sapub.orgsphinxsai.com

This reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. d-nb.infoiucr.org The process is straightforward and generally proceeds with high efficiency, forming the stable aromatic quinoxaline ring through the elimination of two water molecules. The reaction is regioselective, yielding a single major product. d-nb.info The simplicity and high yields of this method make it a cornerstone for accessing this class of compounds.

Table 1: Cyclocondensation Synthesis of this compound Analogues This table presents data for analogous reactions, illustrating the general conditions for the synthesis of 2,3-disubstituted quinoxalines via cyclocondensation.

| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Diaminobenzene | 1,4-Phenylene-bis-glyoxal | Ethanol | Reflux | 68-94% | d-nb.info |

| 2,3-Diaminopyridine | 2,2′-Thenil | Glacial Acetic Acid | Reflux, 3h | - | iucr.org |

Catalytic Synthesis Routes

To enhance reaction rates, improve yields, and operate under milder conditions, various catalytic systems have been developed for quinoxaline synthesis. These methods still rely on the fundamental condensation of a 1,2-diamine and a 1,2-dicarbonyl compound but introduce a catalyst to facilitate the reaction. orientjchem.org

Catalysts can range from Brønsted acids to Lewis acids and metal salts. For instance, a Brönsted acid hydrotrope combined catalyst (BAHC) has been shown to be effective for the synthesis of quinoxalines in aqueous media at ambient temperatures, offering an environmentally benign pathway. researchgate.net Other reported catalysts include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), which provides a simple and mild protocol. jst.go.jp Furthermore, various metal salts such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), chromium(II) chloride (CrCl₂), and lead(II) bromide (PbBr₂) have been successfully employed to catalyze the condensation, often resulting in shorter reaction times and high yields under mild, heterogeneous conditions. orientjchem.orgresearchgate.net The proposed mechanism involves the Lewis acidic catalyst activating the carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine. orientjchem.org

Table 2: Catalysts for the Synthesis of Quinoxaline Derivatives This table summarizes various catalysts used in the synthesis of quinoxaline derivatives, which are applicable to the synthesis of the title compound.

| Catalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Brönsted acid hydrotrope (BAHC) | Water | Ambient | Environmentally benign, catalyst can be recovered | researchgate.net |

| CuSO₄·5H₂O | Ethanol | Room Temp. | Mild conditions, high yield (93%) | orientjchem.org |

| CrCl₂·6H₂O | Ethanol | Room Temp. | Mild conditions, high yield (90%) | orientjchem.org |

| PbBr₂ | Ethanol | Room Temp. | Mild conditions, high yield (88%) | orientjchem.org |

Functionalization and Derivatization Strategies

The chemical properties of this compound can be finely tuned by introducing various functional groups onto the quinoxaline core. This allows for the modification of its electronic, photophysical, and coordination properties.

Substituent Effects on the Quinoxaline Core

The introduction of alkyl or aryl groups onto the benzene (B151609) ring of the quinoxaline moiety can significantly influence the compound's characteristics. For example, the synthesis of 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline is achieved by using 4,5-dimethyl-1,2-phenylenediamine as the starting material in the condensation reaction. rsc.org Studies on platinum complexes of this ligand have shown that the presence of the electron-donating methyl groups can enhance the rate of substitution reactions at the metal center. rsc.org

Similarly, extending the π-system through aryl fusion, as in 2,3-bis(2'-pyridyl)benzo[g]quinoxaline, also modulates the electronic properties and reactivity. rsc.org The functionalization of quinoxaline scaffolds with various aryl groups can also be achieved through modern organometallic techniques, such as TMP-base-mediated metalation followed by quenching with electrophiles. rsc.org These substitutions have a profound effect on the photophysical properties; for instance, adding electron-donating aryl substituents can lead to a red-shift in both the absorption and emission maxima of the compounds. researchgate.net

Table 3: Examples of Alkyl and Aryl Substituted this compound Derivatives

| Derivative Name | Substituent(s) | Position(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | Methyl | 6, 7 | Enhanced substitution rates in Pt(II) complexes | rsc.org |

| 2,3-Bis(2'-pyridyl)benzo[g]quinoxaline | Benzo fusion | 6, 7 | Extended π-conjugation, altered reactivity | rsc.org |

Halogenation

Halogen atoms can be introduced onto the quinoxaline core to serve as versatile synthetic handles for further cross-coupling reactions or to modify the electronic properties of the molecule. The synthesis of halogenated derivatives such as 6,7-dichloro-2,3-bis(2′-pyridyl)quinoxaline is accomplished by starting with a halogenated o-phenylenediamine, in this case, 4,5-dichloro-1,2-phenylenediamine. researchgate.net The resulting dichloro-derivative exhibits different electrochemical and spectroscopic properties compared to the unsubstituted parent compound. researchgate.net

Direct bromination of the quinoxaline ring system is also a viable strategy. For instance, 2,3-Bis(2-pyridyl)-5,8-dibromoquinoxaline has been synthesized and used as a building block for constructing π-conjugated polymers. evitachem.com The presence of bromine atoms at the 2 and 3 positions, as in 2,3-dibromoquinoxaline, renders these positions highly reactive towards palladium-catalyzed C-N coupling and C-H activation reactions, enabling the synthesis of more complex fused systems like indolo[2,3-b]quinoxalines. evitachem.com

Table 4: Halogenated Derivatives of this compound

| Derivative Name | Halogen | Position(s) | Synthetic Utility/Effect | Reference |

|---|---|---|---|---|

| 6,7-Dichloro-2,3-bis(2′-pyridyl)quinoxaline | Chlorine | 6, 7 | Alters electrochemical and spectroscopic properties | researchgate.net |

| 2,3-Bis(2-pyridyl)-5,8-dibromoquinoxaline | Bromine | 5, 8 | Building block for donor-acceptor polymers | evitachem.com |

Alkoxy Substitutions

Modifications of Pyridyl Moieties

Modifications to the pyridyl rings of dpq (B32596), while less common than quinoxaline core substitutions, offer another avenue for tuning the molecule's properties. The basicity of the nitrogen atoms in the pyridyl groups is higher than that of the quinoxaline nitrogens, making them susceptible to reactions like quaternization. sapub.org For instance, reactions with alkyl halides such as methyl iodide and dodecyl bromide lead to the quaternization of the pyridyl nitrogen atoms. sapub.org Such modifications can impact the ligand's solubility and its coordination behavior with metal ions.

Extension of π-Conjugation Systems (e.g., Benzoquinoxaline Analogs)

Extending the π-conjugated system of dpq by fusing additional aromatic rings to the quinoxaline core has been a successful strategy to modulate its electronic and photophysical properties. A prominent example is 2,3-bis(2-pyridyl)benzo[g]quinoxaline (dpb or bbq), where a benzene ring is annulated to the quinoxaline moiety. rsc.orgrsc.orgumich.edu This extension of conjugation generally leads to a red-shift in the absorption and emission spectra of the ligand and its metal complexes. rsc.org

The synthesis of these extended systems, such as 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq), follows established procedures. rsc.org The introduction of a fused phenyl ring can enhance π-back bonding in metal complexes, influencing their reactivity. rsc.org For example, platinum(II) complexes of bbq have shown higher reaction rates in substitution reactions compared to their dpq counterparts, which is attributed to the delocalization of charge by the extended aromatic system. rsc.org Other analogs like 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP) have also been synthesized, offering a LUMO energy comparable to dpb but with a different structural size. rsc.org

Spectroscopic and Structural Characterization Techniques for Ligands

A suite of spectroscopic and analytical techniques is employed to characterize this compound and its derivatives, providing insights into their structure, purity, and electronic properties.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of dpq and its analogs.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For instance, in a study of 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline in CDCl₃, characteristic signals were observed for the aromatic protons of the pyridyl and quinoxaline rings, as well as the methyl groups. chemicalbook.com The chemical shifts (δ) and coupling constants (J) are crucial for assigning specific protons to their positions in the structure. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For 2,3-di(2-pyridyl)-5,8-bis(2-(3,4-ethylenedioxythienyl)) quinoxaline (PETQ) in CDCl₃, distinct signals for the various carbon atoms in the quinoxaline, pyridyl, and thienyl moieties were identified. rsc.org

Table 1: Representative ¹H NMR Data for Dpq Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline chemicalbook.com | CDCl₃ | 8.368 (A), 7.972 (B), 7.928 (C), 7.784 (D), 7.205 (E), 2.512 (F) |

| 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline iucr.org | CDCl₃ | 8.30 (m, 2H), 7.97 (t, 1H), 7.80 (m, 2H), 7.49 (dd, 1H), 7.42 (dd, 1H), 7.17 (m, 2H) |

Table 2: Representative ¹³C NMR Data for Dpq Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,3-di(2-pyridyl)-5,8-bis(2-(3,4-ethylenedioxythienyl)) quinoxaline (PETQ) rsc.org | CDCl₃ | Solvent peak at 77.174 ppm |

| 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline iucr.org | CDCl₃ | 148.1, 148.0, 147.0, 141.0, 140.5, 140.1, 132.8, 132.1, 131.0, 130.5, 130.3, 130.2, 128.8, 127.8, 127.7, 124.4 |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of synthesized compounds.

Electron Spray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is particularly useful for analyzing metal complexes and organic salts. ESI-MS has been used to characterize platinum(II) complexes of dpq and its derivatives, providing evidence for the formation of desired species in solution. rsc.org It has also been employed to study the solution behavior of ruthenium(II) complexes. tandfonline.com High-resolution ESI-MS (ESI-HRMS) offers precise mass measurements, which can help in confirming the molecular formula of novel compounds like corrole-dpq dyads. rsc.org

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is another valuable technique for the characterization of dpq and its analogs. It has been used to obtain the mass spectra of ligands such as 2,3-bis(2'-pyridyl)quinoxaline (bpq) and 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq), as well as their ruthenium complexes. rsc.org

Elemental analysis and mass spectrometry data are often presented together to provide comprehensive evidence for the identity of a synthesized compound. researchgate.net For example, the characterization of various ruthenium, osmium, and rhodium complexes of dpq has been supported by both techniques. researchgate.netresearchgate.net

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the structural features of this compound (dpq) and its derivatives. The IR spectrum provides valuable information about the characteristic vibrational modes of the molecule's functional groups, particularly the aromatic C-H, C=N, and C=C bonds within the quinoxaline and pyridine (B92270) rings.

Research findings indicate that the IR spectrum of dpq is dominated by bands corresponding to the in-plane and out-of-plane deformation modes of the pyridine and quinoxaline rings. nih.govisca.in The coordination of the dpq ligand to a metal center through its nitrogen atoms induces noticeable shifts in these vibrational frequencies. For instance, the characteristic in-plane and out-of-plane deformation bands of the pyridine rings are observed to shift to higher frequencies upon complexation. nih.gov This shift is a definitive indicator of the participation of the pyridyl nitrogen atoms in forming coordinate bonds. nih.gov

Furthermore, specific bands in the fingerprint region of the spectrum are characteristic of the quinoxaline moiety. nih.gov The analysis of these bands, along with those of the pyridyl groups, allows for a comprehensive understanding of the ligand's coordination behavior. In studies of related quinoxaline derivatives, aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=N stretching vibrations appear in the 1600 cm⁻¹ region. scholarsresearchlibrary.comresearchgate.net These general assignments are also applicable to the spectrum of this compound.

The table below summarizes the typical IR absorption bands for quinoxaline-based ligands, which are relevant for the analysis of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretching | 3000 - 3100 | nih.govresearchgate.net |

| C=N Stretching | ~1600 | scholarsresearchlibrary.comresearchgate.net |

| Pyridine Ring In-plane Deformation | ~620 | nih.gov |

| Pyridine Ring Out-of-plane Deformation | ~401 | nih.gov |

Note: The exact positions of these bands can vary slightly depending on the molecular environment and sample preparation.

X-ray Crystallography of Ligand Structures

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of this compound in the solid state. Structural analysis of the free ligand reveals crucial details about its conformation, bond lengths, and bond angles, which are essential for understanding its coordination chemistry.

The ligand this compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure shows that the molecule is not entirely planar. There is a notable distortion from planarity in the quinoxaline core, measured at 8.4°. rsc.org The two pyridyl rings are twisted relative to the central quinoxaline ring system. The torsional angle of the C-C bond connecting the pyridyl rings to the quinoxaline core is approximately 30.3°. rsc.org This twisted conformation is a result of steric hindrance between the hydrogen atoms on the adjacent rings.

The key crystallographic data for the unsubstituted this compound ligand are presented in the table below.

| Parameter | Value | Reference |

| Formula | C₁₈H₁₂N₄ | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.2166 | researchgate.net |

| b (Å) | 15.0398 | researchgate.net |

| c (Å) | 15.4147 | researchgate.net |

| β (°) | 98.911 | researchgate.net |

| Z (molecules/unit cell) | 2 | researchgate.net |

This structural information is fundamental for predicting and interpreting the formation and geometry of its metal complexes.

Coordination Chemistry of 2,3 Bis 2 Pyridyl Quinoxaline and Its Derivatives

Ligand Coordination Modes and Geometries

The coordination of 2,3-Bis(2-pyridyl)quinoxaline to metal centers is characterized by its adaptability, primarily utilizing its nitrogen donor atoms. The specific coordination mode is influenced by factors such as the metal ion's identity, the presence of other ligands, and the reaction conditions.

Bidentate Coordination (e.g., N,N-chelation involving pyridyl nitrogens, or pyridyl and pyrazine (B50134) nitrogens)

This compound can function as a bidentate ligand in two principal ways. The first involves the chelation of a metal ion through one of the pyridyl nitrogen atoms and the adjacent pyrazine nitrogen atom, forming a stable five-membered ring. This mode of coordination has been observed in various ruthenium complexes, where the Ru-N(pyridine) and Ru-N(pyrazine) bond distances are distinct. For instance, in the complex Ru(bpy)₂(BL)₂, the Ru-N(pyridine) bond length is approximately 2.06 Å, while the Ru-N(pyrazine) bond is slightly longer at 2.096 Å. isca.in This five-membered chelate ring formation is a common feature in the coordination chemistry of polypyridyl ligands. isca.intandfonline.com

Alternatively, dpq (B32596) can coordinate to a metal center through the nitrogen atoms of both pyridyl groups, resulting in the formation of a seven-membered chelate ring. tandfonline.comasianpubs.org This coordination mode is particularly noted in complexes where steric or electronic factors disfavor the involvement of the pyrazine nitrogens. For example, in complexes of technetium(V) and rhenium(V) with the formula [MOCl₂(X)(DPQ)] (where M = Tc or Re), experimental evidence points to bidentate coordination exclusively through the two pyridinic nitrogen atoms, leaving the quinoxaline (B1680401) nitrogens uncoordinated. tandfonline.comtandfonline.com Similarly, in a cobalt(II) complex with 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline, the ligand acts as a bidentate chelator, coordinating to the Co(II) center via the two pyridine (B92270) nitrogen atoms to form a seven-membered ring. asianpubs.org Platinum(II) complexes with dpq and its derivatives also exhibit this seven-membered chelation. researchgate.netrsc.org

| Metal Center | Ancillary Ligands | Coordination Mode | Chelate Ring Size | Reference(s) |

| Ruthenium(II) | 2,2'-bipyridine | Pyridyl-Pyrazine N,N-chelation | 5-membered | isca.in |

| Technetium(V) | Oxo, Chloro, Ethoxy | Pyridyl-Pyridyl N,N-chelation | 7-membered | tandfonline.comtandfonline.com |

| Rhenium(V) | Oxo, Chloro, Ethoxy | Pyridyl-Pyridyl N,N-chelation | 7-membered | tandfonline.comtandfonline.com |

| Cobalt(II) | 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline | Pyridyl-Pyridyl N,N-chelation | 7-membered | asianpubs.org |

| Platinum(II) | Dichloro | Pyridyl-Pyridyl N,N-chelation | 7-membered | researchgate.netrsc.org |

Multidentate and Bridging Ligand Architectures (e.g., formation of di- and multinuclear complexes)

The presence of two distinct chelating sites within the this compound framework makes it an excellent bridging ligand for the construction of di- and multinuclear complexes. rsc.org In such architectures, the dpq ligand connects two or more metal centers, facilitating electronic communication between them. This property is fundamental to the design of supramolecular assemblies with applications in light harvesting and photocatalysis. mdpi.com

A notable example is the formation of homobimetallic osmium(II) complexes with the general formula [[(bpy)₂Os]₂(BL)]⁴⁺, where BL is dpq or its derivatives. isca.inresearchgate.net In these complexes, each {Os(bpy)₂}²⁺ unit is coordinated to one of the bidentate sites of the dpq bridge. isca.inresearchgate.net Similarly, dpq has been employed to bridge different metal centers, leading to heterodinuclear complexes such as the Ru-Pt systems [(phen)₂Ru(μ-L)PtCl₂]²⁺, where L includes dpq. acs.orgnih.gov The bridging nature of dpq is also evident in the formation of a tetranuclear copper(II) complex, [Cu₄(μ₂-AcO)₆(AcO)₂(DPQ)₂], where the dpq ligand coordinates to the terminal copper atoms. researchgate.net The ability of dpq to act as a bridge is not limited to two metal centers; it can be a component in larger supramolecular structures, as seen in a complex containing two {[(bpy)₂Os(dpp)]₂Ru} units bridged by a dpq ligand. isca.me

| Complex Type | Metal Centers | Bridging Ligand | Ancillary Ligands | Reference(s) |

| Homobimetallic | Os(II), Os(II) | dpq | 2,2'-bipyridine | isca.inresearchgate.net |

| Heterodinuclear | Ru(II), Pt(II) | dpq | 1,10-phenanthroline, Chloro | acs.orgnih.gov |

| Tetranuclear | Cu(II) | dpq | Acetato | researchgate.net |

| Multinuclear Supramolecular Assembly | Os(II), Ru(II) | dpq, dpp | 2,2'-bipyridine | isca.me |

Influence of Substituents on Coordination Behavior

The coordination properties of this compound can be systematically tuned by introducing substituents onto the quinoxaline ring. Electron-donating groups, such as methyl (as in 6,7-dimethyl-2,3-bis(2-pyridyl)quinoxaline, Me₂dpq), and electron-withdrawing groups, such as chloro (as in 6,7-dichloro-2,3-bis(2-pyridyl)quinoxaline, Cl₂dpq), have a significant impact on the electronic structure of the ligand and, consequently, its metal complexes. researchgate.net

Electron-donating groups generally increase the electron density on the ligand, which can affect the redox potentials and reactivity of the corresponding metal complexes. For instance, Me₂dpq is harder to reduce than the unsubstituted dpq by 180 mV. researchgate.net Conversely, electron-withdrawing groups make the ligand easier to reduce; Cl₂dpq is easier to reduce than dpq by 250 mV. researchgate.net These modifications allow for the fine-tuning of the energy of the lowest unoccupied molecular orbital (LUMO) of the bridging ligand. researchgate.net The reactivity of platinum(II) complexes is also influenced by such substitutions, with the rate of substitution being enhanced by the introduction of two methyl groups or by extending the π-conjugation on the dpq core ligand. researchgate.netrsc.org The addition of electron-donating groups can increase electron density at the metal center through inductive effects, which in turn can influence the rate of substitution reactions. rsc.org

Formation of Metal Complexes with Transition Metals

The rich coordination chemistry of this compound and its derivatives has been extensively explored with a variety of transition metals, with a particular focus on ruthenium and osmium due to the interesting photophysical and electrochemical properties of their polypyridyl complexes.

Ruthenium Complexes

A wide range of ruthenium complexes incorporating dpq and its derivatives have been synthesized and characterized. These include mononuclear, dinuclear, and multinuclear species. Mononuclear complexes of the type [Ru(bpy)n(BL)₃-n]²⁺ (where BL is dpq and n = 0-2) have been studied for their structural, redox, and photophysical properties. isca.in The crystal structure of Ru(bpy)₂(dpq)₂ has been determined, confirming the bidentate coordination of the dpq ligand. isca.in The reaction of Ru₃(CO)₁₂ with dpq can yield mononuclear complexes such as Ru(CO)₃(dpq) and Ru(CO)₂(dpq)(py). researchgate.net

Binuclear ruthenium complexes, where dpq acts as a bridging ligand, are of significant interest. For example, the complex [(bpy)₂Ru(dpq)Cu(PPh₃)₂]³⁺ has been synthesized and structurally characterized. rsc.org Heterodinuclear Ru-Pt complexes, such as [(phen)₂Ru(μ-dpq)PtCl₂]²⁺, have also been prepared and their reactivity studied. acs.orgrsc.org Furthermore, dpq has been incorporated into larger supramolecular structures, including trimetallic complexes of the form {[(bpy)₂Ru(BL)]₂MCl₂}ⁿ⁺, where BL can be dpq and M can be another metal like Ir(III) or Os(II). mdpi.com

| Complex Formula | Nuclearity | Key Features | Reference(s) |

| [Ru(bpy)₂(dpq)]²⁺ | Mononuclear | Bidentate dpq coordination, photophysical studies | isca.in |

| Ru(CO)₃(dpq) | Mononuclear | Carbonyl ancillary ligands | researchgate.net |

| [(bpy)₂Ru(dpq)Cu(PPh₃)₂]³⁺ | Binuclear | Heterobimetallic Ru-Cu, bridging dpq | rsc.org |

| [(phen)₂Ru(μ-dpq)PtCl₂]²⁺ | Binuclear | Heterobimetallic Ru-Pt, bridging dpq | acs.orgrsc.org |

| {[(bpy)₂Ru(dpq)]₂MCl₂}ⁿ⁺ | Trinuclear | Heterotrimetallic, bridging dpq | mdpi.com |

Osmium Complexes

Similar to ruthenium, osmium forms a variety of complexes with this compound. Mononuclear osmium complexes, such as Os(bpy)₂(dpq)₂, have been synthesized and their electrochemical and spectroscopic properties investigated. researchgate.net The reaction of Os₃(CO)₁₂ with dpq yields the mononuclear complex Os(CO)₃(dpq). researchgate.netresearchgate.net

A significant area of research has been the synthesis and characterization of homobimetallic osmium(II) complexes of the general formula [[(bpy)₂Os]₂(BL)]⁴⁺, where BL includes dpq. isca.inresearchgate.netacs.org The electrochemical and spectroscopic properties of these complexes have been studied in detail, providing insights into the metal-to-ligand charge-transfer (MLCT) transitions. isca.inacs.org Mixed-metal Os/Ru complexes have also been prepared, allowing for comparative studies of their properties. isca.in The mixed-valence systems derived from these bimetallic complexes exhibit interesting intervalence charge transfer (IVCT) bands in the near-infrared region. acs.org

| Complex Formula | Nuclearity | Key Features | Reference(s) |

| [Os(bpy)₂(dpq)]²⁺ | Mononuclear | Bidentate dpq coordination, spectroscopic studies | researchgate.net |

| Os(CO)₃(dpq) | Mononuclear | Carbonyl ancillary ligands | researchgate.netresearchgate.net |

| [[(bpy)₂Os]₂(dpq)]⁴⁺ | Binuclear | Homobimetallic Os-Os, bridging dpq, MLCT studies | isca.inresearchgate.netacs.org |

| [(bpy)₂Os(dpq)Ru(bpy)₂]⁴⁺ | Binuclear | Heterobimetallic Os-Ru, bridging dpq, comparative studies | researchgate.net |

Platinum Complexes

Platinum(II) complexes featuring 2,3-di(2-pyridyl)quinoxaline (bpq) and its derivatives, such as 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (dmbpq) and 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq), have been synthesized and characterized. rsc.org In these complexes, the ligands act as bidentate chelators, forming unusual seven-membered rings with the Pt(II) ion. rsc.org The general formula for these dichloro platinum(II) complexes is [Pt(L)Cl2], where L represents the respective quinoxaline-based ligand. rsc.orgresearcher.life

The reactivity of these platinum complexes has been investigated through substitution kinetics. rsc.org Aquated versions of these complexes, [Pt(L)(OH2)2]2+, were prepared, and their reactions with thiourea (B124793) nucleophiles were studied. rsc.orgresearchgate.net The kinetic data revealed that the two aqua ligands are substituted simultaneously. rsc.orgresearchgate.net This is followed by a slower dechelation of the primary ligand to form [Pt(Nu)4]2+. rsc.org The rate of these substitution reactions is influenced by the substituents on the quinoxaline ring system. rsc.org For instance, the introduction of methyl groups or the extension of the π-conjugation on the bpq ligand leads to an enhanced reaction rate. rsc.org The observed reactivity order is [bpqPt(OH2)2]2+ < [dmbpqPt(OH2)2]2+ < [bbqPt(OH2)2]2+. rsc.org

Mixed-metal complexes containing both platinum and ruthenium have also been synthesized. researchgate.net Complexes of the type (tpy)RuCl(BL)PtCl2, where BL is a polyazine bridging ligand like dpq, feature an electron-rich ruthenium center. researchgate.net These complexes exhibit low-energy Ru → BL charge-transfer bands that can be tuned by modifying the bridging ligand. researchgate.net

In a different structural motif, platinum(IV) complexes with quinoxaline-2,3-dithiolate (qdt) ligands have been reported. The complex trans-[Pt(4-ap)2(qdt)2], where 4-ap is 4-aminopyridyl, features a pseudo-octahedral N2S4 coordination environment around the central Pt(IV) atom. iucr.org

| Complex Formula | Ligand | Key Feature |

| [Pt(bpq)Cl2] | 2,3-di(2-pyridyl)quinoxaline | Seven-membered chelate ring |

| [Pt(dmbpq)Cl2] | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Seven-membered chelate ring |

| [Pt(bbq)Cl2] | 2,3-bis(2'-pyridyl)benzo[g]quinoxaline | Seven-membered chelate ring |

| (tpy)RuCl(dpq)PtCl2 | 2,3-di(2-pyridyl)quinoxaline | Mixed Ru-Pt complex |

| trans-[Pt(4-ap)2(qdt)2] | quinoxaline-2,3-dithiolate | Pt(IV) with dithiolene ligand |

Cobalt Complexes

The coordination chemistry of cobalt with this compound (dpq) and its derivatives has been explored, leading to the formation of complexes with varying geometries. For instance, Co(II) halide complexes with 2,3-di-(2-pyridyl)quinoxaline have been synthesized, resulting in tetrahedral complexes with the formula CoX2(DPYQ) (where X = Cl-, Br-) and dinuclear complexes CoI2(DPYQ)2. isca.in Similarly, with the ligand 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, tetrahedral Co(II) compounds have been prepared in toluene. isca.in

A Co(II) complex with 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline has been synthesized where the ligand acts as a bidentate, coordinating through the two nitrogen atoms of the pyridine groups. asianpubs.org The crystal structure of this complex reveals the formation of one-dimensional chains stabilized by intermolecular face-to-face aryl stacking interactions. asianpubs.org

In the context of the simpler ligand 2-(2'-pyridyl)quinoxaline (L), both five- and six-coordinate Co(II) complexes have been reported. The reaction of cobalt(II) perchlorate (B79767) hexahydrate and anhydrous cobalt(II) chloride with L yielded CoL2(H2O)22·H2O·2CH3OH and CoLCl2(DMF) respectively. isca.in The former exhibits a distorted octahedral geometry, while the latter has a trigonal bipyramidal geometry around the cobalt atom. isca.inresearchgate.net

Furthermore, a dinuclear cobalt complex, [Co(pqx)Cl2]2, has been noted to have a distorted trigonal bipyramidal geometry in the solid state. nih.gov

| Complex Formula | Ligand | Geometry |

| CoX2(DPYQ) (X=Cl, Br) | 2,3-di(2-pyridyl)quinoxaline | Tetrahedral |

| CoI2(DPYQ)2 | 2,3-di(2-pyridyl)quinoxaline | Dinuclear |

| Co(II) complex | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Tetrahedral |

| Co(II) complex | 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline | Bidentate coordination |

| CoL2(H2O)22·H2O·2CH3OH | 2-(2'-pyridyl)quinoxaline | Distorted Octahedral |

| CoLCl2(DMF) | 2-(2'-pyridyl)quinoxaline | Trigonal Bipyramidal |

| [Co(pqx)Cl2]2 | 2-(2'-pyridyl)quinoxaline | Distorted Trigonal Bipyramidal |

Silver Complexes

The coordination of this compound (dpq) and its derivatives with silver(I) ions has resulted in the formation of various polynuclear and polymeric structures. acs.org The reaction of dpq (L1) and its dimethoxy derivative, 2,3-di-2-pyridyl-5,8-dimethoxyquinoxaline (L2), with silver(I) salts yields boxlike dinuclear complexes. acs.org In [AgL1(CH3CN)]2(BF4)2, each Ag(I) center is four-coordinated by three nitrogen atoms from two L1 ligands and one nitrogen from an acetonitrile (B52724) molecule, adopting a distorted tetrahedral geometry. acs.org A similar structure is observed for the L2 complex, with an additional weak interaction with the methoxy (B1213986) oxygen. acs.org

With the larger ligand 2,3,7,8-tetrakis(2-pyridyl)pyrazino[2,3-g]quinoxaline (L3), one-dimensional zigzag chain coordination polymers are formed. acs.org These polymers are constructed from fundamental boxlike dinuclear subunits similar to those found in the L1 and L2 complexes. acs.org

Research has also been conducted on silver(I) complexes with 2,3-bis(thienyl)quinoxalines. scirp.org Unlike their pyridyl counterparts, these ligands coordinate to silver(I) exclusively through the quinoxaline nitrogen atoms, without involving the thienyl sulfur atoms. scirp.org

The ligand 2-(2′-pyridyl)-quinoxaline (L) has been shown to form both mononuclear complexes, [AgL2·X] (where X is a counter-ion), and a 1-D coordination polymer, [Ag2L(CF3CO2)2]n. tandfonline.com In the mononuclear complexes, L acts as a bidentate chelating ligand. In the polymer, L exhibits a mixed bidentate-monodentate coordination mode. tandfonline.com

| Complex Formula | Ligand | Structural Feature |

| [AgL1(CH3CN)]2(BF4)2 | 2,3-di-2-pyridylquinoxaline (L1) | Boxlike dinuclear complex |

| [AgL2(CH3CN)2]2(ClO4)2 | 2,3-di-2-pyridyl-5,8-dimethoxyquinoxaline (L2) | Boxlike dinuclear complex |

| {[Ag2L3(NO3)2]·CH3CN}∞ | 2,3,7,8-tetrakis(2-pyridyl)pyrazino[2,3-g]quinoxaline (L3) | 1-D zigzag chain polymer |

| [AgL2·X] | 2-(2′-pyridyl)-quinoxaline (L) | Mononuclear complex |

| [Ag2L(CF3CO2)2]n | 2-(2′-pyridyl)-quinoxaline (L) | 1-D coordination polymer |

Palladium Complexes

Palladium(II) complexes with this compound and related ligands have been synthesized and are noted for their potential applications in catalysis. mdpi.comresearchgate.net For example, palladium(II) dichloride reacts with 2,2′-azoquinoxaline to form di-µ-chloro-2,2′-azobis-(7,7′-bis-benzoyl-quinoxaline) dipalladium(II) complexes. isca.in

Palladium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands are particularly effective catalysts for various cross-coupling reactions. mdpi.com While specific examples with this compound as the primary ligand in this context are not detailed in the provided search results, the general reactivity of palladium complexes suggests their potential in reactions like the Suzuki-Miyaura coupling. mdpi.comiitd.ac.in

| Complex Type | Ligand System | Potential Application |

| Dipalladium(II) complex | 2,2′-azoquinoxaline | Not specified |

| Palladium(II) NHC complexes | General N-heterocyclic carbenes | Catalysis (e.g., Suzuki-Miyaura) |

Iron Complexes

Iron complexes with this compound (DPQ) and its analogs have been synthesized and characterized. An iron(II) compound with the formula [Fe(DPQ)2(NCS)2]·CO(CH3)2 has been prepared, and its crystal structure was determined. isca.in Magnetic susceptibility measurements revealed that this complex is high spin. isca.in

In another example, a five-coordinate dinuclear iron(II) structure has been proposed for a complex where two Fe(II) atoms are bridged by chloride ions. isca.in

With the simpler ligand 2-(2'-pyridyl)quinoxaline (pqx), a dinuclear iron(II) complex, [Fe(pqx)Cl2]2, has been synthesized. mdpi.com This complex is noted to have a distorted trigonal bipyramidal geometry in the solid state. nih.govmdpi.com

Equilibrium studies of iron(III) with quinoxaline in methanol (B129727) have also been conducted, indicating the formation of complexes such as [Fe(qx)]3+ and [Fe2(qx)]6+. mdpi.com

| Complex Formula/Type | Ligand | Key Finding/Property |

| [Fe(DPQ)2(NCS)2]·CO(CH3)2 | This compound (DPQ) | High spin Fe(II) complex |

| Dinuclear Fe(II) complex | Not specified | Five-coordinate, chloride-bridged |

| [Fe(pqx)Cl2]2 | 2-(2'-pyridyl)quinoxaline (pqx) | Distorted trigonal bipyramidal geometry |

| [Fe(qx)]3+, [Fe2(qx)]6+ | Quinoxaline (qx) | Formation in methanol solution |

Nickel, Copper, Zinc Complexes

Complexes of nickel(II), copper(II), and zinc(II) with this compound and its derivatives have been extensively studied, revealing a range of coordination geometries.

Nickel(II) Complexes: Nickel(II) halide complexes with 2,3-di-(2-pyridyl)quinoxaline (DPYQ) have been reported, including the octahedral complexes Ni2Cl4(DPYQ)(H2O)2 and Ni(Br2)(DPYQ). isca.in With 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, octahedral Ni(II) complexes have been formed in toluene. isca.in A dinuclear nickel(II) complex with 2-(2'-pyridyl)quinoxaline (pqx), [Ni(pqx)Cl2]2, is reported to have a distorted trigonal bipyramidal geometry in the solid state. nih.govmdpi.com Additionally, a dinuclear nickel(II) complex with 2,6-dimethyl-2,3-bis(2-pyridyl)quinoxaline (ddqx) and a bridging azide (B81097) ligand, [Ni(ddqx)2(µ1,3-N3)]2(ClO4)2, has been synthesized and characterized. airitilibrary.com

Copper(II) Complexes: Copper(II) halide complexes with 2,3-di-(2-pyridyl)quinoxaline (DPYQ), CuX2(DPYQ), have been synthesized. isca.in With 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, octahedral Cu(II) complexes are formed. isca.in A linear tetranuclear copper(II) complex, [Cu4(μ2-AcO)6(AcO)2(DPQ)2], has been reported where the DPQ ligand chelates to the terminal copper atoms. researchgate.net A copper(II) complex with this compound and tricyanomethanide, [Cu(2,3-dpq)(tcm)2]n, forms linear chains of five-coordinate copper atoms with a square pyramidal geometry. nih.gov The mononuclear complex [Cu(pqx)Cl2(DMSO)], derived from 2-(2'-pyridyl)quinoxaline, exhibits a trigonal bipyramidal geometry. mdpi.com

Zinc(II) Complexes: A tetrahedral Zn(II) complex with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline has been prepared in toluene. isca.in With the simpler ligand 2-(2'-pyridyl)quinoxaline (pqx), a mononuclear complex, [Zn(pqx)Cl2], has been synthesized and found to have a tetrahedral environment around the zinc atom. nih.govmdpi.com The coordination of ZnX2 (X = Cl-, Br-, I-) to 2,3-di(pyridin-2-yl)benzo[g]quinoxaline (dpb) has been shown to significantly influence the photophysical properties of the ligand. researchgate.netacs.org

| Metal | Ligand | Complex Formula/Type | Geometry |

| Ni(II) | 2,3-di-(2-pyridyl)quinoxaline (DPYQ) | Ni2Cl4(DPYQ)(H2O)2, Ni(Br2)(DPYQ) | Octahedral |

| Ni(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Ni(II) complex | Octahedral |

| Ni(II) | 2-(2'-pyridyl)quinoxaline (pqx) | [Ni(pqx)Cl2]2 | Distorted Trigonal Bipyramidal |

| Ni(II) | 2,6-dimethyl-2,3-bis(2-pyridyl)quinoxaline (ddqx) | [Ni(ddqx)2(µ1,3-N3)]2(ClO4)2 | Dinuclear |

| Cu(II) | 2,3-di-(2-pyridyl)quinoxaline (DPYQ) | CuX2(DPYQ) | Varies |

| Cu(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Cu(II) complex | Octahedral |

| Cu(II) | This compound (DPQ) | [Cu4(μ2-AcO)6(AcO)2(DPQ)2] | Linear Tetranuclear |

| Cu(II) | This compound (2,3-dpq) | [Cu(2,3-dpq)(tcm)2]n | Square Pyramidal |

| Cu(II) | 2-(2'-pyridyl)quinoxaline (pqx) | [Cu(pqx)Cl2(DMSO)] | Trigonal Bipyramidal |

| Zn(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Zn(II) complex | Tetrahedral |

| Zn(II) | 2-(2'-pyridyl)quinoxaline (pqx) | [Zn(pqx)Cl2] | Tetrahedral |

| Zn(II) | 2,3-di(pyridin-2-yl)benzo[g]quinoxaline (dpb) | [Zn(dpb)X2] | Influences photophysics |

Technetium and Rhenium Complexes

Complexes of technetium and rhenium with this compound and its derivatives have been synthesized, often with a focus on their photophysical and electrochemical properties.

Rhenium Complexes: Mononuclear rhenium(I) carbonyl complexes with the general formula [Re(CO)3Cl(L)], where L can be 2,3-di(2-pyridyl)quinoxaline (dpq) or its derivatives, have been prepared. isca.in The crystal structure of [Re(CO)3Cl(dpq)] has been determined. isca.in These complexes are emissive in solution at room temperature, with the luminescence originating from a metal-to-ligand charge transfer (MLCT) excited state. isca.in Bimetallic complexes of the type [Re(CO)3Cl]2(BL), where BL is dpq or a related ligand, have also been synthesized. acs.org Furthermore, rhenium(I) tricarbonyl complexes with 1,2,3-triazoloquinoxaline ligands, derived from tetrazolo[1,5-a]quinoxalines, have been prepared and structurally characterized. beilstein-journals.org

Technetium Complexes: While the provided search results focus heavily on rhenium, the synthesis of technetium complexes with similar polypyridyl ligands is a related area of research, often driven by applications in radiopharmaceuticals. However, specific details on technetium complexes with this compound were not prominent in the search results.

| Metal | Ligand | Complex Formula/Type | Key Property/Feature |

| Rhenium(I) | 2,3-di(2-pyridyl)quinoxaline (dpq) | [Re(CO)3Cl(dpq)] | Emissive, MLCT state |

| Rhenium(I) | 6,7-dimethyl-2,3-bis(2-pyridyl)quinoxaline (ddpq) | Re(I) carbonyl complex | Emissive in solution |

| Rhenium(I) | 2,3-di(2-pyridyl)quinoxaline (BL) | [Re(CO)3Cl]2(BL) | Bimetallic complex |

| Rhenium(I) | 1,2,3-triazoloquinoxaline | Rhenium tricarbonyl complexes | Structurally characterized |

Iridium Complexes

The coordination chemistry of this compound (dpq) with iridium(III) has garnered significant interest, particularly in the development of luminescent materials and multinuclear systems with unique photophysical and electrochemical properties.

Iridium(III) complexes incorporating dpq often exhibit intense absorption bands and notable phosphorescence. For instance, heteroleptic cationic iridium complexes have been synthesized using π-expansive cyclometalating ligands like 2,3-diphenylbenzo[g]quinoxaline (B13131610) alongside various diimine ligands. osti.gov These complexes show weak near-infrared (NIR) phosphorescence with emission maxima spanning from 700 to 1400 nm. osti.gov The photophysical properties of these complexes can be finely tuned by modifying the ligands. For example, in a series of bis-cyclometalated iridium(III) complexes with terpyridine analogues, functionalization of the bis-quinoxalinyl units provided a means to adjust the photophysical attributes. rsc.org The emission wavelengths of these complexes were observed in the orange-red region of the spectrum. rsc.org Similarly, other iridium complexes with orthometalated quinoxaline ligands have been synthesized, demonstrating the ability to fine-tune the phosphorescent peak wavelength to cover the spectral range of 622–649 nm with high quantum efficiencies. acs.org

The versatility of dpq as a bridging ligand has been exploited in the construction of multimetallic iridium(III) complexes. Trimetallic complexes of the type {[(bpy)₂Ru(BL)]₂IrCl₂}⁵⁺ (where BL = dpq or its derivatives and bpy = 2,2′-bipyridine) have been prepared. capes.gov.br These systems are of interest because they couple two visible light-absorbing centers to a known catalytically active iridium center. capes.gov.br The electrochemical properties of these complexes are characterized by a ruthenium-based oxidation and multiple ligand-based reductions. capes.gov.br The dpq-bridged systems in this series are noted to emit light in fluid solution at room temperature. capes.gov.br

Binuclear half-sandwich iridium(III) complexes have also been reported, where two {Ir(η-ar)Cl} moieties are linked by nitrogen-donor bridging ligands. mdpi.com Furthermore, mononuclear cationic complexes of the formula [(η⁵-C₅Me₅)MCl(poly-py)]⁺, where M is iridium and poly-py is a polypyridyl ligand such as dpq, have been synthesized and characterized. tandfonline.com

The structural characterization of these iridium complexes often reveals a distorted octahedral geometry around the iridium(III) center. acs.orgacs.org For example, in bis-cyclometalated complexes, the quinoxaline nitrogen atoms and the carbon atoms of the orthometalated phenyl groups can adopt specific orientations, such as a mutual trans- and cis-position, respectively. acs.org

Table 1: Selected Iridium Complexes of this compound and its Derivatives

| Complex | Key Features | Reference |

|---|---|---|

| {[(bpy)₂Ru(dpq)]₂IrCl₂}⁵⁺ | Trimetallic; Ru-based oxidation; Ligand-based reductions; Emissive in solution. | capes.gov.br |

| [Ir(ppy)₂(dppn)][PF₆] | Contains a dppn ligand (benzo[i]dipyrido[3,2-a:2′,3′c]phenazine); Significant bending of the dppn ligand upon coordination. | mdpi.com |

| [(η⁵-C₅Me₅)IrCl(dpq)]⁺ | Mononuclear cationic half-sandwich complex. | tandfonline.com |

| [Ir(dpqx)₂(ancillary ligand)] | Orthometalated quinoxaline ligands; Tunable phosphorescence (622–649 nm). | acs.org |

Cadmium Complexes

The coordination of this compound (dpq) and its derivatives to cadmium(II) has been explored, leading to the formation of complexes with interesting structural and photophysical properties.

In one example, cadmium(II) complexes of the general formula M(Qx)₂Ni(CN)₄, where M is Cd and Qx is quinoxaline, have been investigated through infrared and Raman spectroscopy. isca.in Another study reports the synthesis and characterization of new complexes of various transition metals, including cadmium(II), with 3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide (LHP). sciepub.com The resulting cadmium chelate was found to have a 1:2 metal-to-ligand ratio. sciepub.com

Table 2: Selected Cadmium Complexes of Quinoxaline Derivatives

| Ligand | Complex Formula/Type | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline (Qx) | Cd(Qx)₂Ni(CN)₄ | Investigated by IR and Raman spectra. | isca.in |

| 3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide (LHP) | [Cd(LHP)₂(OAc)₂]·nH₂O | 1:2 metal-to-ligand ratio was observed. | sciepub.com |

Supramolecular Assembly and Metal-Organic Framework (MOF) Precursors

The ligand this compound (dpq) and its derivatives are pivotal in the construction of supramolecular assemblies and as precursors for Metal-Organic Frameworks (MOFs). Their rigid structure and multiple nitrogen donor sites make them ideal building blocks for creating complex, functional architectures.

Self-Assembly Principles in Coordination Polymers

The formation of coordination polymers relies on the principles of self-assembly, where metal ions and organic ligands spontaneously organize into extended networks. The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal center and the connectivity of the ligand.

For instance, the flexible ligand 2,3-bis(triazol-1-ylmethyl)quinoxaline has been used to synthesize a series of metal complexes. isca.me The resulting structures, characterized by single-crystal X-ray analysis, demonstrate that the coordination geometry of the metal ions and the nature of the counterions are key factors in defining the final framework. isca.me These assemblies can form layered structures stabilized by π-π stacking and hydrogen-bonding interactions. isca.me Similarly, the electrostatic layer-by-layer self-assembly technique has been employed to prepare novel copper(II) complexes with dipyrido[3,2-d:2′,3′-f]quinoxaline, resulting in dinuclear and mononuclear structures that extend into layered frameworks. isca.me

Design of Multimetallic Systems

The dpq ligand is an excellent bridging unit for designing multimetallic systems, enabling communication and energy transfer between metal centers. rsc.org These systems are of great interest for applications in light harvesting and catalysis. rsc.orgrsc.org

A variety of homo- and heterobimetallic complexes have been synthesized using dpq and its analogue, 2,3-bis(2-pyridyl)benzoquinoxaline (dpb). isca.in Spectroscopic and spectroelectrochemical comparisons have been made among complexes like [(bpy)₂Ru(BL)Os(bpy)₂]⁴⁺, [(bpy)₂Ru(BL)Ru(bpy)₂]⁴⁺, and [(bpy)₂Os(BL)Os(bpy)₂]⁴⁺, where BL is dpq or dpb. isca.in These studies show that the visible spectroscopy of mixed-metal systems can be accurately interpreted by comparison with their homobimetallic counterparts. isca.in

Furthermore, trimetallic complexes of the type {[(bpy)₂Ru(BL)]₂MCl₂}ⁿ⁺ have been synthesized, incorporating dpq and its derivatives as bridging ligands with central metals like iridium(III), rhodium(III), or osmium(II). mdpi.com These polymetallic systems exhibit unique photophysical and electrochemical properties. mdpi.com A specific example is the supramolecular architecture [{(TL)₂Ru(dpp)}₂Ru(BL)PtCl₂]⁶⁺ (where BL can be dpq), which is active in photocatalytic hydrogen production from water. rsc.org The efficiency of this system is strongly influenced by the nature of the bridging ligand, with dpq-containing complexes showing enhanced catalytic activity. rsc.org

Heterodinuclear complexes such as [(phen)₂Ru(μ-L)PtCl₂]²⁺, where L includes dpq, have also been synthesized and studied for their potential as anticancer prodrugs. acs.org The π-conjugation of the bridging ligand plays a role in the reactivity of these complexes. acs.org

Advanced Characterization of Metal Complexes

A comprehensive understanding of the properties and structures of metal complexes of this compound and its derivatives is achieved through a combination of advanced characterization techniques. isca.me These methods provide detailed insights into their electronic structure, geometry, and behavior in different environments.

Common spectroscopic techniques employed include Infrared (IR), Far-IR, UV-Visible, and various Nuclear Magnetic Resonance (NMR) spectroscopies (¹H, ¹³C, ³¹P). isca.me Mass spectrometry, Electron Spin Resonance (ESR), and Mössbauer spectroscopy are also utilized. isca.me Electrochemical studies, such as cyclic voltammetry, provide crucial information about the redox properties of these complexes, identifying metal-centered and ligand-centered processes. capes.gov.brisca.me For luminescent complexes, excited-state properties like emission spectra, photochemical behavior, and excited-state lifetimes are determined. isca.me

Spectroelectrochemical methods are particularly powerful, allowing for the characterization of species generated at different potentials. isca.in For example, resonance Raman spectra of the reduced forms of [Re(CO)₃Cl(dpq)] have been used to show that the electron density is polarized towards the bound pyridyl ring, providing a model for the metal-to-ligand charge transfer (MLCT) state. isca.in

Single Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes in the solid state. This technique provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions like π-π stacking and hydrogen bonding.

Numerous crystal structures of complexes containing dpq and its derivatives have been reported. For example, the structure of [Re(CO)₃Cl(dpq)] was determined by single-crystal X-ray diffraction, providing a basis for understanding its spectroscopic properties. isca.in The crystal structure of a dinuclear copper(I) complex, [(Ph₃P)₂Cu(dpq)Cu(PPh₃)₂][BF₄]₂, revealed that the pyridine rings are twisted out of plane with respect to the non-planar quinoxaline ring. isca.in

In the case of iridium(III) complexes, X-ray crystallography has confirmed distorted octahedral coordination geometries. rsc.orgacs.org For a bis-cyclometalated iridium(III) complex, diffraction studies revealed a cyclometalated coordination sphere with an [Ir(N^N^C)₂]PF₆ arrangement. rsc.org The structure of [Ir(ppy)₂(dppn)][PF₆] showed that the dppn ligand is significantly bent upon coordination to the iridium center. mdpi.com

Table 3: Selected Crystallographic Data for Metal Complexes of dpq and its Derivatives

| Complex | Space Group | Key Structural Features | Reference |

|---|---|---|---|

| [Re(CO)₃Cl(dpq)] | - | - | isca.in |

| [(Ph₃P)₂Cu(dpq)Cu(PPh₃)₂][BF₄]₂ | - | Pyridine rings twisted out of quinoxaline plane. | isca.in |

| [Ir(ppy)₂(dppn)][PF₆] | P-1 | Triclinic; Significant bending of the dppn ligand. | mdpi.com |

| Rh(dpq)₂Br₂·CH₃CN | Pī | Triclinic. | acs.org |

Elemental Analysis and Molar Conductance

Elemental analysis is a fundamental technique used to confirm the bulk purity and stoichiometry of newly synthesized coordination complexes of this compound (dpq) and its derivatives. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which is then compared with the calculated theoretical values based on the proposed molecular formula. Close agreement between the experimental and calculated values provides strong evidence for the integrity of the prepared complexes. For instance, the identities of various mononuclear and dinuclear ruthenium(II) complexes containing dpq have been confirmed through elemental analysis, showing good agreement between calculated and experimental values. uark.edu Similarly, the characterization of cobalt(II), nickel(II), and copper(II) halide complexes of dpq and its methylated derivatives has been supported by elemental analysis. isca.in

Molar conductance measurements are employed to determine the electrolyte nature of the metal complexes in solution. The molar conductivity (ΛM) value of a complex dissolved in a specific solvent at a known concentration indicates whether it behaves as a non-electrolyte or an electrolyte and, if the latter, the number of ions present. For example, molar conductance measurements in DMSO for first-row transition metal complexes with the 2-(2′-pyridyl)quinoxaline (pqx) ligand helped to establish their electrolyte type. nih.gov Values of 31 and 49 S cm² mol⁻¹ for [Co(pqx)Cl₂(DMF)] and Co(pqx)₂(H₂O)₂₂, respectively, suggested a 1:1 electrolyte nature in DMSO. nih.gov Similarly, dinuclear complexes also showed molar conductance values consistent with a 1:1 electrolyte. nih.gov For a series of newly prepared chromium(III), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes, molar conductance measurements in DMSO revealed their octahedral geometry and electrolyte behavior. researchgate.net

Table 1: Molar Conductance of Selected 2-(2'-pyridyl)quinoxaline (pqx) Complexes in DMSO

| Complex | Molar Conductance (Λ) in S cm² mol⁻¹ | Electrolyte Type |

| [Co(pqx)Cl₂(DMF)] | 31 | 1:1 |

| Co(pqx)₂(H₂O)₂₂ | 49 | 1:1 |

| Dinuclear Complex 5 | 46 | 1:1 |

| Dinuclear Complex 6 | 30 | 1:1 |

| Dinuclear Complex 7 | 40 | 1:1 |

| Data sourced from Margariti, A., et al. (2023). nih.gov |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of coordination complexes, which in turn provides information about the oxidation state and spin state of the central metal ion.

For instance, variable-temperature magnetic susceptibility data for [Fe(DPQ)₂(NCS)₂]·CO(CH₃)₂ revealed that the complex is high spin. isca.in In another study, magnetic measurements of bis-[Ru(dpq)₂Cl₂]Cl indicated that the Ru(III) ion, with a d⁵ electron configuration, is in a low-spin state. researchgate.net The magnetic properties of Co(II), Ni(II), and Cu(II) halide complexes of 2,3-di-(2-pyridyl)quinoxaline have also been interpreted from magnetic and spectral data to elucidate their structures. isca.in For a series of Cr(III), Mn(II), and Ni(II) complexes, magnetic susceptibility studies showed them to be magnetically normal high-spin compounds, while an Fe(III) complex was found to be magnetically subnormal. isca.in

In a notable study, a new family of radical-bridged bimetallic complexes, (Cp*₂Co)[M₂Cl₄(dpq)] where M is Fe, Co, or Zn, was synthesized and characterized. rsc.org Magnetic studies, including SQUID magnetometry, were instrumental in confirming the presence of a ligand-centered radical and revealing strong antiferromagnetic coupling between the metal ions and the radical. rsc.org For the iron and cobalt complexes, this strong antiferromagnetic interaction was quantified by large negative coupling constants. rsc.org

Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques are employed to probe the electronic structure and bonding in this compound complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of dpq complexes typically show intense bands in the ultraviolet (UV) region (around 250-334 nm) assigned to π → π* and n → π* intraligand transitions. nih.govosti.gov In the visible region, metal-to-ligand charge transfer (MLCT) bands are observed, which are characteristic of transition metal complexes with polypyridyl ligands. osti.govnih.gov For example, ruthenium(II) complexes of dpq exhibit MLCT bands in the range of 300-517 nm. osti.gov The position of the MLCT band can be influenced by the other ligands present in the complex and the solvent. osti.govacs.org For instance, in a series of heterodinuclear Ru-Pt complexes, the MLCT bands were observed to shift depending on the extent of π-conjugation in the bridging ligand. acs.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as radicals or paramagnetic metal ions. In the study of radical-bridged bimetallic complexes of dpq, the solid-state X-band EPR spectrum of the zinc analogue at 293 K showed a single resonance at g = 2.0046, which confirmed the presence of the dpq radical anion. rsc.org Spectroelectrochemistry combining UV-vis-NIR and EPR has been used to study the reversible electron addition in a PtCl₂ complex of 2,3-bis(1-methylimidazol-2-yl)quinoxaline, a derivative of dpq. rsc.orgfu-berlin.de

Resonance Raman Spectroscopy: This technique provides detailed vibrational information about the chromophoric part of a molecule. For binuclear Cu(I) complexes with dpq-based bridging ligands, resonance Raman spectra of the ground state showed strong enhancement of an inter-ring stretching mode and quinoxaline-based modes. isca.inresearchgate.net The excited-state resonance Raman spectra of these complexes displayed features associated with the radical anion of the bridging ligand. isca.in In Ru(II) complexes with a methylated dpq derivative, resonance Raman spectra of the reduced species suggested that the lowest unoccupied molecular orbital (LUMO) is spread across the pyridine and pyrazine/quinoxaline sections of the bridging ligand. isca.in

Mössbauer Spectroscopy: While less commonly reported for dpq complexes in the provided search results, Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It can provide detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.

Photoelectron Spectroscopy: Photoelectron spectroscopy has been used to study the electronic structure of related quinoxaline-dithiolate complexes. isca.in This technique provides information about the energies of molecular orbitals.

Electrochemical Characterization

Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are extensively used to investigate the redox properties of this compound and its metal complexes. isca.me These methods provide information on both ligand-based and metal-centered redox processes.

The dpq ligand itself is electrochemically active and can undergo reversible reductions. The free ligand exhibits a reversible reduction at approximately -1.95 V versus Fc/Fc⁺ in acetonitrile. rsc.org In its complexes, dpq can accept electrons, leading to ligand-based reductions. For example, in a series of ruthenium(II) heteroleptic complexes, [Ru(bpy)n(BL)₃₋n]²⁺ (where BL is dpq), three successive one-electron reductions were observed, which were assigned to the reduction of each of the bidentate ligands. osti.gov

The reduction potentials of the dpq ligand are sensitive to its coordination to a metal center and the nature of any substituents on the quinoxaline ring. Coordination to a Ru(II) center shifts the first reduction of dpq to a less negative potential. rsc.org Electron-withdrawing substituents, such as chlorine, make the ligand easier to reduce, while electron-donating groups, like methyl groups, make it harder to reduce. researchgate.net Spectroelectrochemistry (UV-vis-NIR, EPR) has confirmed that in a PtCl₂ complex with a dpq derivative, the reversible electron addition occurs in the non-coordinated quinoxaline part of the molecule. rsc.orgfu-berlin.de

In some bimetallic complexes, distinct redox waves for each metal center can be observed. For example, in heterodinuclear Ru-Pt complexes of the type [(Ph₂phen)₂Ru(BL)PtCl₂]²⁺ (where BL is dpq), a reversible Ru(II)/III) oxidation was observed at 1.58 V vs SCE, while an irreversible Pt(II)/Pt(IV) oxidation occurred at a lower potential of 1.47 V vs SCE. nih.govresearchgate.net In contrast, for an isoelectronic gold complex, [AuCl₂(bmiq)]⁺, where bmiq is a dpq derivative, electron addition was found to occur at the metal site rather than the ligand. rsc.org

Table 2: Electrochemical Data for Selected this compound (dpq) Complexes

| Complex | E₁/₂(ox) (V vs SCE) | E₁/₂(red) (V vs SCE) |

| [(Ph₂phen)₂Ru(dpq)PtCl₂]²⁺ | 1.58 (RuII/III), 1.47 (PtII/IV, irrev.) | -0.23, -0.96 |

| [Ru(CO)₃(dpq)] | Quasi-reversible | -1.65 |

| [Ru(CO)₂(dpq)(py)] | Quasi-reversible | -1.72 |

| [Os(CO)₃(dpq)] | Quasi-reversible | -1.57 |

| Data sourced from Witham, J. R., et al. (2011) nih.govresearchgate.net and Khalil, M. M., et al. (2002). researchgate.net |

Electronic, Photophysical, and Photochemical Properties of 2,3 Bis 2 Pyridyl Quinoxaline Complexes

Absorption and Emission Characteristics

The absorption and emission spectra of 2,3-Bis(2-pyridyl)quinoxaline (dpq) and its metal complexes are characterized by distinct electronic transitions. The ultraviolet region of the absorption spectra is typically dominated by ligand-centered π→π* transitions. osti.gov In its metal complexes, particularly with transition metals like ruthenium(II) and osmium(II), prominent metal-to-ligand charge-transfer (MLCT) bands appear in the visible region of the spectrum. osti.govisca.inosti.gov

The energy of these MLCT absorption maxima is influenced by the specific metal center, other coordinated ligands, and substituents on the dpq (B32596) ligand itself. acs.orgnih.gov For instance, in a series of platinum(II) complexes, the introduction of dimethyl or benzo groups onto the quinoxaline (B1680401) core of the dpq ligand leads to a red shift in the absorption maxima, indicating a decrease in the energy gap between the HOMO and LUMO. rsc.org Specifically, compared to the parent bpqPtCl₂ complex, dmbpqPtCl₂ and bbqPtCl₂ show red shifts in their visible absorption bands of 18 nm and 32 nm, respectively. rsc.org Similarly, the corresponding diaqua complexes exhibit red shifts of 20 nm and 30 nm. rsc.org

These complexes are often emissive, with luminescence originating from the lowest-energy MLCT excited state. isca.in The emission properties can be systematically tuned by altering the ligands, which affects the energy gap and the degree of electron delocalization. acs.org

Table 1: Absorption Maxima (λmax) for various Pt(II) complexes with this compound derivatives.

| Complex | λmax (UV region, nm) | λmax (Visible region, nm) |

|---|---|---|

| bpqPtCl₂ | 351 | 402 |

| dmbpqPtCl₂ | 354 | 420 |

| bbqPtCl₂ | 380 | 434 |

| bpqPt(OH₂)₂²⁺ | 349 | 398 |

| dmbpqPt(OH₂)₂²⁺ | 353 | 418 |

| bbqPt(OH₂)₂²⁺ | 374 | 428 |

Data sourced from research on seven-membered chelate Pt(II) complexes. rsc.org

Intramolecular Charge Transfer (ICT) Transitions

Intramolecular charge transfer is a key process in the excited state of dpq complexes. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a π* orbital of the dpq ligand, creating an MLCT state. researchgate.net Theoretical calculations have shown that the two lowest unoccupied molecular orbitals (LUMOs) in dpq-type ligands are close in energy and both can participate in these MLCT transitions. acs.orgnih.gov

In dinuclear complexes where two metal centers are bridged by a dpq-related ligand, intervalence charge transfer (IT) can occur in the mixed-valence state (e.g., Ru(II)/Ru(III)). sydney.edu.auresearchgate.net The stereochemistry of the complex can significantly influence these IT characteristics. For example, diastereoisomers of [{Ru(bpy)₂}₂(μ-dpb)]⁵⁺ (where dpb is a benzo-fused derivative of dpq) exhibit different energies for their IT band maxima, which is attributed to structural differences affecting the electronic coupling between the metal centers. sydney.edu.au In some systems, the ICT process can be influenced by the polarity of the solvent, leading to solvatochromic behavior where the emission wavelength shifts with changing solvent polarity. researchgate.net

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Certain derivatives of this compound exhibit the phenomenon of aggregation-induced emission enhancement (AIEE). researchgate.netrsc.org For example, 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ) is only weakly fluorescent in dilute solutions but shows significantly enhanced emission in an aggregated state. researchgate.netrsc.org This effect is attributed to the restriction of intramolecular rotation (RIR) and other vibrational modes in the aggregated form. researchgate.netrsc.org In solution, the molecule can undergo non-radiative decay through these rotational and vibrational motions. When aggregated, these pathways are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. researchgate.netrsc.orgacs.org

This AIEE property can be coupled with other phenomena. For instance, the aggregated form of BPQ can capture protons, leading to reversible fluorescence switching between blue and green emission in acidic and basic media, respectively. rsc.org This behavior arises from a competition between ICT processes and the AIEE effect at different pH levels. rsc.org

Luminescence and Phosphorescence Properties

Complexes of this compound are known for their luminescence, which typically arises from the decay of an MLCT excited state. isca.in Ruthenium(II) complexes of dpq, for instance, are weakly luminescent at room temperature in solution, with emission maxima in the near-infrared region (around 766 nm). osti.gov The luminescence properties are sensitive to the molecular structure and the surrounding environment. osti.govisca.in

Phosphorescence, which is emission from a triplet excited state, is particularly notable in complexes with heavy metals like iridium(III) and platinum(II). worktribe.comrsc.org Iridium(III) complexes using 2,3-diphenylquinoxaline (B159395) derivatives as ligands have been shown to be efficient deep-red phosphorescent emitters. rsc.org The introduction of fluorine atoms into the quinoxaline or phenyl rings can enhance the photoluminescence quantum yields by reducing the rate of non-radiative decay associated with C-H vibrations. rsc.org Similarly, bimetallic Ru(II)/Pt(II) complexes have been synthesized that exhibit strong luminescence. worktribe.com

Excited State Lifetimes and Energy Transfer Dynamics

The excited-state lifetime of dpq complexes is a critical parameter that dictates their photochemical reactivity. For many Ru(II) polypyridyl complexes, the lifetime at room temperature is governed by non-radiative decay from the MLCT state. osti.govosti.gov The rate of this non-radiative decay is related to the energy gap between the excited state and the ground state. osti.gov Lifetimes for Ru(II) complexes with dpq at room temperature have been measured in the range of 70 to 167 nanoseconds. osti.gov

These lifetimes can be systematically controlled through chemical modifications. acs.org Using rigid, extensively delocalized acceptor ligands like dpq can enhance excited-state lifetimes. acs.org In multinuclear complexes, intramolecular energy transfer and electron transfer can occur, which often quenches the luminescence and shortens the lifetime of the initially populated excited state. mdpi.com For example, in a Ru(II),Rh(III),Ru(II) trimetallic complex, intramolecular electron transfer from the excited Ru(II) center to the Rh(III) center populates a low-lying, non-emissive state, thereby quenching the MLCT luminescence. mdpi.com The coordination of other metal ions, such as Zn(II), can also perturb the energies of the excited states and alter the rates of intersystem crossing and other decay pathways. researchgate.net

Photoredox Processes and Electron Transfer Mechanisms

The MLCT excited states of this compound complexes are potent redox agents. The excited complex is both a stronger oxidant (due to the Ru(III)-like center) and a stronger reductant (due to the reduced-ligand character) than the ground state. osti.gov This allows them to participate in a variety of photoinitiated electron transfer reactions. The redox potentials of these complexes can be tuned by changing the metal or the ligands. osti.govisca.inosti.gov For example, the Ru(III)/Ru(II) couple for [Ru(bpy)n(dpq)₃-n]²⁺ complexes varies from approximately 1.40 V to 1.70 V versus SSCE. osti.gov

The mechanism of photoredox activity can involve the generation of reactive oxygen species (ROS) through electron transfer processes. rsc.orgresearchgate.net In some cases, photoinduced proton-coupled electron transfer (PCET) can occur, where the transfer of an electron is accompanied by the transfer of a proton, as seen in the photoreaction of quinoxaline derivatives with methanol (B129727). acs.org

Photoinitiated Electron Collection

A particularly interesting application of the photoredox properties of these complexes is in photoinitiated electron collection (PEC). acs.orgnih.govosti.govresearchgate.net This process involves the design of supramolecular assemblies where multiple light-absorbing units (chromophores) are covalently linked to a central electron-collecting (EC) component, often through bridging ligands like dpq or its derivatives. osti.gov

The first molecular system demonstrated to achieve PEC was {[(bpy)₂Ru(dpb)]₂IrCl₂}⁵⁺, where dpb is 2,3-bis(2-pyridyl)benzoquinoxaline. acs.orgnih.govresearchgate.net The operational principle is as follows:

Visible light excites the Ru(II)-based chromophores, populating an MLCT state where an electron is transferred to the bridging ligand (dpb). mdpi.com

This is followed by a rapid intramolecular electron transfer from the reduced bridging ligand to the central electron-collecting unit (e.g., an Ir(III) or Rh(III) center). mdpi.comosti.gov

By using two chromophores, it is possible for two separate photoinduced electron transfers to occur, leading to the collection of multiple electrons at the central site. acs.org

This collected charge can then be used to drive multi-electron reduction reactions, such as the reduction of water to produce hydrogen, making these systems promising for artificial photosynthesis and solar fuel production. nih.govosti.govresearchgate.net The efficiency of this process depends on the orbital energetics and the driving force for the excited-state electron transfer. nih.govresearchgate.net

Photosensitization Capabilities

Complexes of this compound, particularly with ruthenium(II), have demonstrated potential as photosensitizers. researchgate.netrsc.org Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species (ROS). rsc.org

The process typically involves the absorption of light, which promotes the complex to an excited state. This excited state can then interact with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive form of oxygen capable of inducing cell death, a principle utilized in photodynamic therapy (PDT). rsc.org For instance, a series of Ru(II) polypyridyl complexes containing 4,7-diphenyl-1,10-phenanthroline (B7770734) and derivatives of this compound were synthesized and evaluated for their ability to generate ROS. rsc.org These studies revealed that the phototoxic activity of these complexes is primarily based on the generation of hydrogen peroxide and singlet oxygen, underscoring the significance of electron-transfer processes in their photodynamic activity. rsc.org

Furthermore, the highly delocalized π-system of ligands like 2,3-bis(2-pyridyl)benzoquinoxaline (dpb), an extended version of dpq, can provide complexes with long-wavelength absorbing properties and long-lived excited states, which are favorable for efficient singlet oxygen generation. nih.gov The accessibility of the metal-centered (³MC) state, influenced by the bulky nature of the dpb ligand, can also play a role in the photosensitization mechanism. nih.gov Research has also shown that Ru(II) complexes with dpq can exhibit dual functions of DNA photobinding and photocleavage through singlet oxygen generation, highlighting their potential in developing more effective metallodrugs for photochemotherapy. nih.gov

Tunability of Photophysical Properties via Ligand Modification and Metal Center Variation

A significant advantage of this compound complexes is the ability to fine-tune their photophysical properties. This tunability is achieved by altering the structure of the dpq ligand itself or by changing the central metal ion. researchgate.netisca.inrsc.org Such modifications allow for precise control over the electronic and steric characteristics of the complex, which in turn dictates its absorption and emission behavior.

Influence of Electronic Structure on Emission Wavelengths

The electronic structure of this compound complexes is a primary determinant of their emission wavelengths. The emission in these complexes often arises from metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. isca.inmdpi.com The energy of this transition, and consequently the wavelength of the emitted light, is highly sensitive to the electronic properties of both the metal and the ligand.

The introduction of electron-donating or electron-withdrawing substituents on the quinoxaline or pyridyl rings of the dpq ligand can significantly alter the energy levels of the ligand's π and π* orbitals. researchgate.net For example, introducing electron-withdrawing groups generally lowers the energy of the π* lowest unoccupied molecular orbital (LUMO), leading to a red-shift (longer wavelength) in the MLCT emission. researchgate.net Conversely, electron-donating groups raise the energy of the LUMO, resulting in a blue-shift (shorter wavelength).